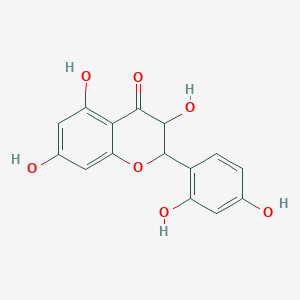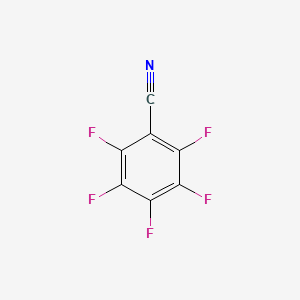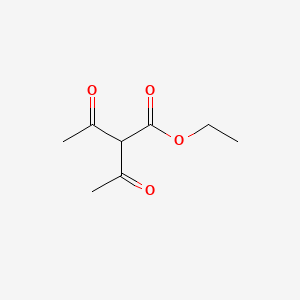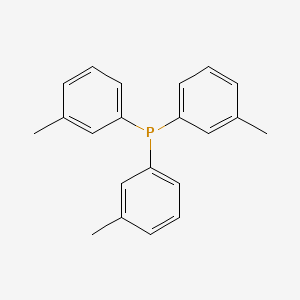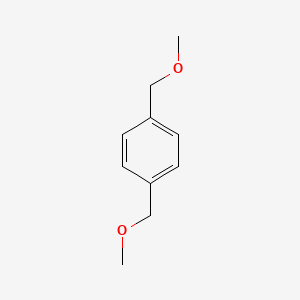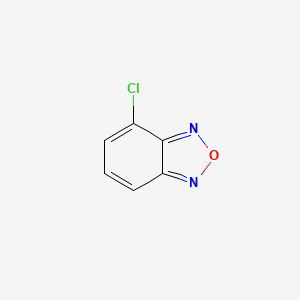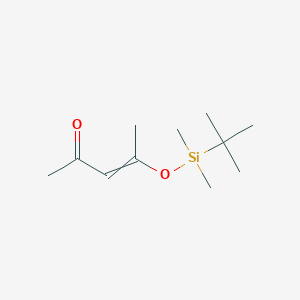
Peucedanocoumarin III
Übersicht
Beschreibung
Peucedanocoumarin III is a naturally occurring coumarin derivative found in various plant species, particularly in the genus Peucedanum. This compound has garnered significant attention due to its potential therapeutic properties, especially in the context of neurodegenerative diseases such as Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Peucedanocoumarin III has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of coumarin derivatives and their chemical properties.
Wirkmechanismus
Target of Action
Peucedanocoumarin III (PCIII) primarily targets α-synuclein fibrils . α-Synuclein is a protein that, when it aggregates, forms a pathological hallmark of Parkinson’s disease (PD) .
Mode of Action
PCIII has been shown to possess the ability to disaggregate β-sheet aggregate structures , including α-synuclein fibrils . This disaggregation of α-synuclein fibrils suggests that PCIII could be a therapeutic lead compound in PD treatment .
Biochemical Pathways
The primary biochemical pathway affected by PCIII is the α-synuclein aggregation pathway . By disaggregating α-synuclein fibrils, PCIII can potentially prevent the formation and propagation of these aberrant aggregates, which are associated with the motor and nonmotor symptoms of PD .
Pharmacokinetics
The pharmacokinetics of PCIII have been studied in animal models. Following administration, PCIII was found to distribute to various tissues, with substantial penetration into the brain . This suggests that PCIII has good bioavailability and can cross the blood-brain barrier, which is crucial for its potential use in treating neurological disorders like PD .
Result of Action
In animal models of PD, treatment with PCIII markedly suppressed Lewy-like inclusions and prevented dopaminergic neuron loss . These findings suggest that PCIII has a neuroprotective function and could potentially be used as a disease-modifying therapy in PD .
Biochemische Analyse
Biochemical Properties
Peucedanocoumarin III has been shown to possess the ability to disaggregate β sheet aggregate structures, including α-synuclein fibrils . This suggests that this compound could play a significant role in biochemical reactions, particularly those involving protein folding and aggregation.
Cellular Effects
In cellular processes, this compound has been observed to exert protective effects against cell toxicity induced by β sheet aggregates . It appears to influence cell function by facilitating the clearance of these aggregates, thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with β sheet aggregates. It appears to bind to these aggregates, disrupting their structure and facilitating their clearance . This could involve changes in gene expression related to protein folding and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time-dependent. The compound’s ability to disaggregate β sheet aggregates and protect against cell toxicity was shown to be effective over a sustained period .
Dosage Effects in Animal Models
In animal models, the effects of this compound were found to be dose-dependent. At a dosage of 1 mg/kg/day, this compound treatment resulted in a marked suppression of Lewy-like inclusions and prevented dopaminergic neuron loss .
Transport and Distribution
Following administration, this compound was found to distribute to various tissues, with substantial penetration into the brain . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Peucedanocoumarin III involves several key steps. Initially, umbelliferone is treated with an acetal, followed by cyclization under thermal conditions to produce seselin. The alkene in seselin is then subjected to m-chloroperbenzoic acid (m-CPBA) epoxidation, yielding a racemic epoxide. This epoxide is subsequently transformed into a trans-diol through acidic hydrolysis .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route described above can be scaled up for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Peucedanocoumarin III undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as m-CPBA.
Reduction: Although less common, reduction reactions can be performed under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Hydrolysis: Acidic conditions are employed to convert epoxides to diols.
Major Products: The major products formed from these reactions include epoxides and diols, which are intermediates in the synthesis of this compound .
Vergleich Mit ähnlichen Verbindungen
- Peucedanocoumarin I
- Peucedanocoumarin II
- Peucedanocoumarin IV
Comparison: Peucedanocoumarin III is unique among its analogs due to its strong anti-aggregate activity and neuroprotective properties. While Peucedanocoumarin IV also exhibits anti-aggregate activity, this compound has shown a higher therapeutic index and greater efficacy in disaggregating α-synuclein fibrils .
Eigenschaften
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-KNXUDURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


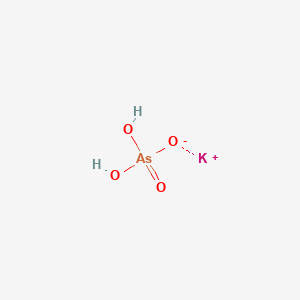

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)
